(4-Methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate
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Overview
Description
(4-Methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate is an organic compound that features a methoxyphenyl group attached to a methyl 3-hydroxy-2,2-dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with (4-methoxyphenyl)methanol. The reaction is usually carried out under reflux conditions in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)acetic acid
- (4-Methoxyphenyl)methanol
- (4-Methoxyphenyl)propanoic acid
Uniqueness
(4-Methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group with a hydroxy-dimethylpropanoate moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,9-14)12(15)17-8-10-4-6-11(16-3)7-5-10/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
GDDLSSKPZONQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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